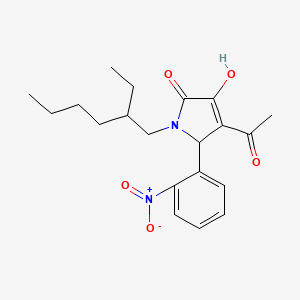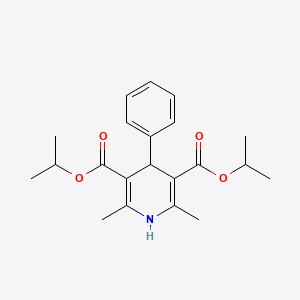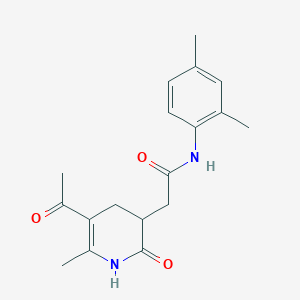![molecular formula C12H17BrN4O2 B11048897 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol](/img/structure/B11048897.png)
2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol is a synthetic organic compound characterized by its unique structure, which includes a benzoxadiazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol typically involves multiple steps:
Formation of the Benzoxadiazole Ring: The initial step involves the synthesis of the benzoxadiazole ring. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by bromination to introduce the bromine atom at the 6-position.
Alkylation: The brominated benzoxadiazole is then subjected to alkylation with methylamine to form the intermediate compound.
Final Coupling: The intermediate is further reacted with 2-chloroethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group on the benzoxadiazole ring, converting it to an amine.
Substitution: The bromine atom on the benzoxadiazole ring can be substituted with various nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol is used as a fluorescent probe due to its benzoxadiazole moiety, which exhibits strong fluorescence properties. It is employed in the study of molecular interactions and reaction mechanisms.
Biology
In biological research, this compound is used to label biomolecules, enabling the visualization of cellular processes through fluorescence microscopy. It is particularly useful in studying protein-protein interactions and cellular uptake mechanisms.
Medicine
In medicine, the compound’s fluorescent properties are harnessed for diagnostic purposes, such as imaging of cancer cells. It is also investigated for its potential therapeutic applications, including drug delivery systems and targeted therapy.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as fluorescent dyes and sensors. Its unique structure allows for the creation of materials with specific optical properties.
Mechanism of Action
The mechanism by which 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol exerts its effects is primarily through its interaction with molecular targets via its benzoxadiazole ring. This interaction often involves the formation of hydrogen bonds and π-π stacking with aromatic residues in proteins. The compound’s fluorescence is activated upon binding to its target, allowing for real-time monitoring of biological processes.
Comparison with Similar Compounds
Similar Compounds
2-((2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol: Similar structure but with a nitro group instead of a bromine atom.
2-((2-[(6-Chloro-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol imparts unique electronic properties, enhancing its fluorescence intensity and stability compared to its analogs. This makes it particularly valuable in applications requiring high sensitivity and specificity.
Properties
Molecular Formula |
C12H17BrN4O2 |
|---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
2-[2-[(6-bromo-2,1,3-benzoxadiazol-4-yl)-methylamino]ethyl-methylamino]ethanol |
InChI |
InChI=1S/C12H17BrN4O2/c1-16(5-6-18)3-4-17(2)11-8-9(13)7-10-12(11)15-19-14-10/h7-8,18H,3-6H2,1-2H3 |
InChI Key |
UGKAOJCGSGVMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C1=CC(=CC2=NON=C12)Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate](/img/structure/B11048829.png)
![3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3'-indole]-2',5(1'H)-dione](/img/structure/B11048842.png)
![8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11048845.png)
![4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048853.png)

![6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048861.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B11048868.png)
![4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone](/img/structure/B11048872.png)
![N,4-bis(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11048873.png)
![ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11048877.png)
![(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048878.png)
![3-tert-butyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11048881.png)
